molecular formula C19H18O9 B1649364 5,7-Dihydroxy-2-(4-hydroxy-3-methoxy-phenyl)-3,6,8-trimethoxy-chromen-4-one CAS No. 58130-91-9

5,7-Dihydroxy-2-(4-hydroxy-3-methoxy-phenyl)-3,6,8-trimethoxy-chromen-4-one

Cat. No. B1649364
CAS RN: 58130-91-9
M. Wt: 390.3 g/mol
InChI Key: DEQJJTUOVGHXHW-UHFFFAOYSA-N
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Description

The compound “5,7-Dihydroxy-2-(4-hydroxy-3-methoxy-phenyl)-3,6,8-trimethoxy-chromen-4-one” is a chemical with the molecular formula C19H18O9 . It has an average mass of 390.341 Da and a monoisotopic mass of 390.095093 Da .

Physical and Chemical Properties This compound has a density of 1.5±0.1 g/cm3, a boiling point of 693.7±55.0 °C at 760 mmHg, and a flash point of 251.1±25.0 °C . It has 9 H bond acceptors, 3 H bond donors, and 5 freely rotating bonds . Its polar surface area is 124 Å2 .

Scientific Research Applications

Chemical Structure and Properties

  • Isolation and Structural Analysis : This compound is a flavone isolated from Ainsliaea henryi. It features two molecules in the asymmetric unit, with one having a disordered methoxy group. Both molecules exhibit intramolecular O—H⋯O hydrogen bonds and are linked into chains parallel to [110] in the crystal structure (Xiong et al., 2009).

  • Crystallographic Study : Another similar compound, tectorigenin monohydrate isolated from Belamcanda chinensis, displays a chromen-4-one system inclined at a specific angle to the benzene ring. This structure is linked by inter- and intramolecular O—H⋯O hydrogen bonds (Liu et al., 2008).

Potential Biological Activities

  • Antioxidant Properties : A study on hesperetin Schiff bases derived from similar chromen-4-one structures indicates significant antioxidant activity. Theoretical DFT calculations suggest the first step in their free radical scavenging mechanism involves deprotonation of the 7-OH groups (Sykuła et al., 2019).

  • Antimicrobial Activity : Various synthesized chromen-2-one derivatives show promising in vitro antibacterial activity against a range of bacterial strains. This implies potential applications in developing new antimicrobial agents (Velpula et al., 2015).

Pharmacokinetic Studies

  • Quantification and Pharmacokinetics : The development of reversed-phase high-performance liquid chromatography methods for quantifying isomers of flavones, including those structurally related to the title compound, is essential for pharmacokinetic studies in rats. Such methods can facilitate pre-clinical assays and drug development processes (Whitted et al., 2015).

Spectroscopic Analysis and Theoretical Studies

  • Spectroscopic and DFT Studies : Spectroscopic analysis and quantum mechanical studies of flavonoid compounds related to the title compound reveal insights into their stability and reactivity. These studies are crucial for understanding the photovoltaic efficiency and biological activity of such compounds (Al-Otaibi et al., 2020).

  • Isolation and Electronic Reactivity : Isolation of flavonoids from Libyan Onosma Cyrenaicum and subsequent DFT studies provide valuable information on the reactivity descriptors, antioxidant activity, and bioactivity properties of compounds structurally similar to the title compound (Elkwafi et al., 2021).

properties

IUPAC Name

5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3,6,8-trimethoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O9/c1-24-10-7-8(5-6-9(10)20)15-18(26-3)13(22)11-12(21)17(25-2)14(23)19(27-4)16(11)28-15/h5-7,20-21,23H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEQJJTUOVGHXHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C(=C(C(=C3O2)OC)O)OC)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30206851
Record name 5,7-Dihydroxy-2-(4-hydroxy-3-methoxy-phenyl)-3,6,8-trimethoxy-chromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30206851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-Dihydroxy-2-(4-hydroxy-3-methoxy-phenyl)-3,6,8-trimethoxy-chromen-4-one

CAS RN

58130-91-9
Record name 5,7-Dihydroxy-2-(4-hydroxy-3-methoxy-phenyl)-3,6,8-trimethoxy-chromen-4-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058130919
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,7-Dihydroxy-2-(4-hydroxy-3-methoxy-phenyl)-3,6,8-trimethoxy-chromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30206851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,7-Dihydroxy-2-(4-hydroxy-3-methoxy-phenyl)-3,6,8-trimethoxy-chromen-4-one
Reactant of Route 2
5,7-Dihydroxy-2-(4-hydroxy-3-methoxy-phenyl)-3,6,8-trimethoxy-chromen-4-one
Reactant of Route 3
5,7-Dihydroxy-2-(4-hydroxy-3-methoxy-phenyl)-3,6,8-trimethoxy-chromen-4-one
Reactant of Route 4
5,7-Dihydroxy-2-(4-hydroxy-3-methoxy-phenyl)-3,6,8-trimethoxy-chromen-4-one
Reactant of Route 5
5,7-Dihydroxy-2-(4-hydroxy-3-methoxy-phenyl)-3,6,8-trimethoxy-chromen-4-one
Reactant of Route 6
5,7-Dihydroxy-2-(4-hydroxy-3-methoxy-phenyl)-3,6,8-trimethoxy-chromen-4-one

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